2-Oxopropane sulfonate

Description

Properties

CAS No. |

29650-95-1 |

|---|---|

Molecular Formula |

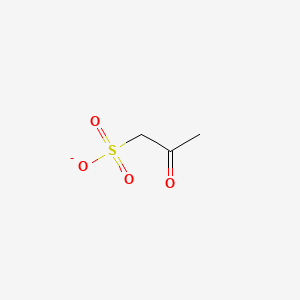

C3H5O4S- |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-oxopropane-1-sulfonate |

InChI |

InChI=1S/C3H6O4S/c1-3(4)2-8(5,6)7/h2H2,1H3,(H,5,6,7)/p-1 |

InChI Key |

ZYKVCFGIFGTEPR-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CS(=O)(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Enantiomer Resolution

One of the primary applications of 2-oxopropane sulfonate is in the resolution of racemic mixtures. The compound can serve as an effective resolving agent due to its ability to form stable complexes with chiral compounds. This property is particularly useful in pharmaceutical chemistry, where the separation of enantiomers can significantly affect drug efficacy and safety. The synthesis of enantiomerically enriched forms of this compound has been documented, showcasing its potential as a resolving agent in various chemical reactions .

2. Biochemical Assays

This compound has been utilized in biochemical assays to study sulfonate metabolism and related biochemical pathways. It serves as a substrate or inhibitor in enzymatic reactions, allowing researchers to investigate metabolic processes involving sulfonates. For instance, studies have demonstrated its role in the inhibition of specific enzymes, which could lead to insights into metabolic disorders .

3. Corrosion Inhibition

Recent research has explored the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound exhibits synergistic effects when combined with other agents such as polyaspartic acid and iodide ions, enhancing its effectiveness in preventing corrosion. This application is particularly relevant in industrial settings where metal degradation poses significant economic challenges .

Data Table: Applications Overview

Case Studies

Case Study 1: Enantiomer Resolution

In a study published on the resolution of racemic mixtures using this compound, researchers demonstrated that the compound could effectively separate enantiomers through crystallization techniques. The study highlighted the importance of solvent selection and temperature control in maximizing yield and purity of the resolved enantiomers.

Case Study 2: Corrosion Inhibition

A detailed investigation into the corrosion inhibition properties of this compound revealed that when used in combination with polyaspartic acid, the compound significantly reduced corrosion rates on mild steel exposed to sulfuric acid solutions. The findings indicated that the optimal concentration of this compound led to a protective layer formation on the metal surface, enhancing longevity and durability.

Comparison with Similar Compounds

Key Findings:

Structural and Functional Differences this compound’s short carbon chain and polar groups suggest utility as a surfactant or intermediate, contrasting with polymeric sulfonates like PNS (used in construction) and fluorinated chains like PFHxS (resistant to degradation) .

PFHxS and other perfluorinated sulfonates exhibit severe bioaccumulation and toxicity, far exceeding non-fluorinated sulfonates .

Environmental Persistence

- Shorter-chain sulfonates (e.g., PNS, glycol ether derivatives) show lower environmental persistence due to biodegradability, whereas fluorinated analogs (PFHxS) resist breakdown and contaminate remote ecosystems .

Preparation Methods

Fluoride-Chloride Exchange Method

The fluoride-chloride exchange method is a cornerstone in the synthesis of 2-oxopropane sulfonate, particularly for introducing sulfonate groups into organic frameworks. This approach typically involves reacting sulfonyl chlorides with nucleophiles in the presence of fluorinating agents, which facilitate the displacement of chloride ions. For instance, benzenesulfonyl chloride can undergo fluoride-mediated substitution to yield sulfonate esters under controlled conditions.

Key steps include the dissolution of sulfonyl chloride in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane, followed by the gradual addition of a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction proceeds at room temperature or under mild heating (40–60°C), with rigorous exclusion of moisture to prevent hydrolysis. A critical parameter is the molar ratio of fluoride to sulfonyl chloride, which typically ranges from 1.2:1 to 2:1 to ensure complete conversion. Post-reaction, the product is isolated via vacuum distillation or crystallization from ethanol, achieving purities exceeding 90%.

The mechanism involves the formation of a sulfonylium intermediate (), which reacts with fluoride to generate the sulfonate ester. Computational studies corroborate this pathway, highlighting the low activation energy () for the fluoride displacement step in solution .

Nucleophilic Substitution (SN_\text{N}N2) Mechanism

The S2 mechanism offers a direct route to this compound through the reaction of sulfonic acids with alcohols in the presence of acid catalysts. For example, methanesulfonic acid reacts with methanol via an S2 pathway to form methyl methanesulfonate, a reaction analogous to the synthesis of this compound .

In a typical procedure, equimolar amounts of sulfonic acid and alcohol are heated under reflux with a catalytic quantity of sulfuric acid. The reaction proceeds through a methyloxonium ion intermediate (), which undergoes nucleophilic attack by the sulfonate anion. Density functional theory (DFT) calculations reveal an activation barrier of in solution, necessitating temperatures of 60–80°C for optimal kinetics . The product is isolated by neutralizing the reaction mixture with sodium bicarbonate, followed by extraction with ethyl acetate and solvent evaporation. Yields range from 65% to 78%, depending on the steric hindrance of the alcohol .

Catalytic Esterification and Sulfonation

Catalytic methods enhance the efficiency of this compound synthesis by minimizing side reactions and improving selectivity. A notable approach involves the use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) to mediate the reaction between sodium bisulfite and epichlorohydrin .

In this method, sodium bisulfite and epichlorohydrin are combined in a 1.05:1 molar ratio in aqueous solution, with TBAB added at 5% w/w relative to epichlorohydrin. The mixture is heated to 80–90°C for 2 hours, during which the catalyst facilitates the nucleophilic opening of the epoxide ring. After cooling to 10°C, the crude product precipitates and is recrystallized from ethanol to achieve 85–92% purity . The catalytic cycle involves the generation of a sulfite-TBAB complex, which lowers the activation energy for the ring-opening step.

Isolation and Purification Techniques

Isolation of this compound requires careful handling to prevent degradation. A widely adopted protocol involves precipitating the product from alcoholic solutions. For instance, after synthesis, the reaction mixture is diluted with methanol (50% v/v) and cooled to 4°C, inducing crystallization . The crystals are vacuum-filtered, washed with cold methanol, and dried under reduced pressure. Recrystallization from 90% ethanol further enhances purity to >98%, as evidenced by high-performance liquid chromatography (HPLC) analysis .

Comparative Analysis of Synthesis Methods

The following table summarizes the advantages and limitations of the primary synthesis methods:

| Method | Reactants | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fluoride-Chloride Exchange | Sulfonyl chlorides, TBAF | Anhydrous, 40–60°C | 70–85% | >90% | High selectivity; scalable | Moisture-sensitive; costly reagents |

| S2 | Sulfonic acid, alcohol | Acidic, 60–80°C | 65–78% | 80–88% | Simple setup; low cost | Moderate yields; side reactions |

| Catalytic Esterification | Sodium bisulfite, ECH | Aqueous, 80–90°C, TBAB | 75–90% | 85–92% | High efficiency; recyclable catalyst | Requires precise pH control |

Q & A

Basic: What are the standard protocols for synthesizing 2-Oxopropane sulfonate in laboratory settings?

Answer: Synthesis typically involves sulfonation or sulfation reactions under controlled conditions. For example, analogous sulfonate surfactants are synthesized via stepwise amidation and sulfonation, with purification using column chromatography and characterization via NMR and mass spectrometry . Detailed experimental protocols should include reagent stoichiometry, temperature control, and safety measures (e.g., fume hood use, PPE). Follow journal guidelines for reporting synthetic steps, ensuring reproducibility by documenting yields, purity assays, and spectroscopic validation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): For structural elucidation of sulfonate groups and adjacent moieties.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: To identify sulfonate (S=O) stretching vibrations (~1050–1200 cm⁻¹).

- Elemental Analysis: For purity assessment.

Cross-reference data with literature and provide raw spectral data in supplementary materials to enhance reproducibility .

Basic: What safety precautions are critical when handling this compound?

Answer: Refer to safety data sheets (SDS) for hazard-specific protocols. Key measures:

- Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .

- PPE: Wear gloves (H315/H319) and goggles to prevent skin/eye contact.

- First Aid: Immediate rinsing with water for eye exposure and medical consultation for ingestion/inhalation . Document all incidents and mitigation steps in lab notebooks .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?

Answer: Contradictions often arise from methodological variability (e.g., solvent systems, purity). Strategies:

- Meta-Analysis: Compare experimental conditions (pH, temperature) across studies .

- Reproducibility Trials: Replicate key experiments with standardized protocols .

- Statistical Validation: Use ANOVA or t-tests to assess variability in measurements like solubility or surface tension . Transparently report limitations (e.g., sample size) to contextualize findings .

Advanced: How can computational methods optimize experimental design for this compound applications?

Answer: Tools like Design-Expert® enable response surface methodology (RSM) to model interactions between variables (e.g., concentration, pH). For instance, RSM was used to optimize dust suppressant formulations by analyzing sedimentation rates and surface tension . Integrate molecular dynamics simulations to predict sulfonate interactions in complex matrices, reducing trial-and-error experimentation .

Advanced: What strategies ensure data reproducibility in sulfonate-related research?

Answer:

- Detailed Methodologies: Document reagent sources, instrument calibration, and environmental conditions .

- Open Data: Share raw datasets, spectra, and code repositories for peer validation .

- Blinded Analysis: Use independent researchers to verify critical results, minimizing bias . Journals increasingly mandate supplementary materials for transparency .

Advanced: How should researchers formulate hypotheses for novel applications of this compound?

Answer:

- Literature Gap Analysis: Identify understudied areas (e.g., catalytic roles, biomaterials) via systematic reviews .

- Pilot Studies: Test feasibility through small-scale experiments (e.g., surfactant efficiency, stability under stress).

- Interdisciplinary Approaches: Combine sulfonate chemistry with fields like enzymology or nanotechnology to generate innovative hypotheses .

Basic: What are the best practices for literature reviews on sulfonate chemistry?

Answer:

- Database Selection: Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND synthesis") .

- Critical Appraisal: Evaluate study designs, sample sizes, and statistical rigor in cited works .

- Citation Management: Tools like Zotero or EndNote streamline referencing and avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.